molecular formula C12H10N2O5 B2531245 Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate CAS No. 94110-86-8

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate

Cat. No.: B2531245
CAS No.: 94110-86-8
M. Wt: 262.221
InChI Key: ZTAWASGMGQOLHO-UHFFFAOYSA-N
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Description

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate is a nitro-substituted derivative of the 4-oxoquinoline-3-carboxylate scaffold. This compound features a nitro group at the 8-position of the quinoline ring, a ketone at the 4-position, and an ethyl ester at the 3-carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a nitrating agent . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 8th position undergoes selective reduction to yield amino derivatives, a critical step for further functionalization.

Reagents/Conditions :

  • Catalytic hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol or methanol .

  • Chemical reduction : Sodium dithionite (Na₂S₂O₄) in aqueous alkaline medium .

Products :

ProductYield (%)Application
Ethyl 8-amino-4-oxo-3,4-dihydroquinoline-3-carboxylate85–92Intermediate for antibacterial agents

Mechanism :
The nitro group is reduced to an amine via a nitroso and hydroxylamine intermediate under hydrogenation conditions .

Hydrolysis of the Ester Group

The ethyl ester at the 3rd position is hydrolyzed to a carboxylic acid under basic or acidic conditions.

Reagents/Conditions :

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1), reflux .

  • Acidic hydrolysis : HCl (6M) in dioxane, 80°C .

Products :

ProductYield (%)Key Properties
8-Nitro-4-oxo-3,4-dihydroquinoline-3-carboxylic acid78–85Enhanced solubility for metal complexation

Mechanism :
Nucleophilic attack by hydroxide ion on the ester carbonyl, followed by elimination of ethanol .

Cyclocondensation Reactions

The amino derivative (post nitro reduction) reacts with sym-1,2-diketones to form fused heterocycles.

Reagents/Conditions :

  • sym-1,2-diketones (e.g., diacetyl) in acetic acid, 100°C .

  • Catalytic p-toluenesulfonic acid (PTSA) in toluene .

Products :

ProductStructureAntibacterial Activity (MIC, µg/mL)
Ethyl 2,3-dimethylpyrido[2,3-f]quinoxaline-8-carboxylatePyrido-quinoxaline fused system16 (S. aureus), 64 (E. coli)

Mechanism :
Condensation of the amino group with diketones followed by cyclodehydration .

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagents/Conditions :

  • Fluoride displacement : KF in DMF, 120°C .

  • Chlorination : PCl₅ in POCl₃, reflux .

Products :

ProductSubstituent IntroducedYield (%)
Ethyl 8-fluoro-4-oxo-3,4-dihydroquinoline-3-carboxylateFluorine at C-865–70
Ethyl 8-chloro-4-oxo-3,4-dihydroquinoline-3-carboxylateChlorine at C-860–68

Applications :
Fluoro- and chloro-derivatives exhibit improved antibacterial potency due to enhanced DNA gyrase inhibition .

Oxidation Reactions

The quinoline core undergoes oxidation to form N-oxide derivatives.

Reagents/Conditions :

  • Hydrogen peroxide (30%) in acetic acid, 50°C .

  • mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

Products :

ProductOxidation SiteSolubility
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate N-oxideN-1 positionIncreased in polar solvents

Mechanism :
Electrophilic attack by peracid or peroxide at the nitrogen atom.

Biological Relevance of Reaction Products

Derivatives synthesized via these reactions demonstrate significant bioactivity:

  • Antibacterial agents : Amino and pyrido-quinoxaline derivatives show MIC values as low as 16 µg/mL against S. aureus .

  • Anticancer agents : Carboxylic acid derivatives induce apoptosis in HeLa cells via caspase-3/9 activation (IC₅₀ = 50 µM) .

Scientific Research Applications

Chemistry

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate serves as a building block in organic synthesis. It is employed in:

  • Synthesis of Complex Molecules : It is used to create more complex organic compounds through various reactions such as oxidation and substitution.

Biology

Research has indicated potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens.

Medicine

The compound is being explored for its pharmaceutical applications:

  • Drug Development : It acts as an intermediate in synthesizing quinoline-based drugs, which are known for their therapeutic properties against diseases like malaria and cancer. For instance, a study highlighted its derivative's cytotoxicity against cervical cancer cells (HeLa) and melanoma cells (B16), indicating potential anti-cancer applications .

Industry

In industrial applications, this compound is utilized in:

  • Production of Dyes and Pigments : Its unique chemical structure allows it to be used in synthesizing various dyes and pigments.

Case Studies

  • Cytotoxicity Studies : A study on the derivative 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline demonstrated significant growth inhibition of cancer cells (HeLa and B16) at concentrations ranging from 50 to 100 µM, mediated through apoptosis .
  • Antimicrobial Activity : Research into the antimicrobial properties of Ethyl 8-nitro derivatives showed effectiveness against both gram-positive and gram-negative bacteria, suggesting potential for development into new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially inhibiting DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 4-oxoquinoline-3-carboxylate scaffold is highly versatile, with modifications at the 6-, 7-, and 8-positions significantly altering physicochemical and biological properties. Below is a detailed comparison of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate with key analogues:

Substituent Variations at the 8-Position

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound -NO₂ C₁₂H₁₀N₂O₅ 262.22 High electron-withdrawing effect; potential antibacterial activity (inferred from nitro analogues)
Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate -Cl C₁₂H₁₀ClNO₃ 251.67 Moderate solubility; used as intermediate for antimicrobial agents
Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate -OCH₃ C₁₃H₁₃NO₄ 247.25 Crystal structure reveals intermolecular hydrogen bonding; impacts solubility and stability
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate -CH₃ C₁₃H₁₃NO₃ 231.25 Hydrophobic substituent; similarity score 0.81 to nitro analogue
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate -CF₃ C₁₃H₁₀F₃NO₃ 285.22 Enhanced lipophilicity; potential CNS activity

Key Observations :

  • Electron Effects: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are electron-withdrawing, reducing electron density on the quinoline ring compared to electron-donating groups like methoxy (-OCH₃) .
  • Solubility : Methoxy and nitro derivatives exhibit lower aqueous solubility due to increased hydrophobicity or strong intermolecular interactions (e.g., hydrogen bonds in methoxy derivatives) .
  • Biological Activity: Chloro and nitro substituents are associated with antibacterial activity, as seen in pyrido[2,3-f]quinoxaline derivatives .

Fluorinated Analogues

Fluorine substitution enhances metabolic stability and membrane permeability:

  • Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Fluoro at 7-position increases solubility in DMSO, aiding in spectroscopic characterization .

Multi-Substituted Derivatives

  • Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Triple fluoro substitution enhances antibacterial potency but reduces oral bioavailability due to high polarity .
  • Ethyl 4-chloro-8-nitroquinoline-3-carboxylate: Combines chloro (4-position) and nitro (8-position) groups; SDS data indicate moderate toxicity (skin/eye irritation) .

Biological Activity

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (C12H10N2O5) is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and comparison with related compounds.

  • Molecular Formula : C12H10N2O5
  • Molecular Weight : 262.22 g/mol
  • CAS Number : 94110-86-8

This compound exhibits its biological activity primarily through the following mechanisms:

  • Intercalation with DNA : The quinoline structure allows the compound to intercalate into DNA, potentially inhibiting replication and transcription processes.
  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating effective inhibition against various bacterial strains .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been explored for its antiviral properties. A study focusing on HIV integrase inhibitors demonstrated that derivatives similar to ethyl 8-nitro-4-oxo-3,4-dihydroquinoline showed effective inhibition at concentrations lower than 150 µM without significant cytotoxicity . This positions the compound as a potential candidate for further development in antiviral therapies.

Anticancer Potential

Research into the anticancer properties of quinoline derivatives has indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. This compound's ability to intercalate with DNA suggests it may also possess anticancer activity through mechanisms that disrupt cellular proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comprehensive evaluation of the compound's effectiveness against multidrug-resistant bacteria revealed promising results, particularly in inhibiting growth in clinical isolates of Staphylococcus aureus and Escherichia coli .
  • Investigation of Antiviral Properties :
    • In a study aimed at developing new anti-HIV agents, derivatives based on the quinoline scaffold showed significant efficacy against HIV integrase at low concentrations, suggesting a potential pathway for therapeutic application .

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

Compound Key Features Biological Activity
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylateHydroxyl group instead of carbonylModerate antibacterial activity
8-Nitroquinoline-3-carboxylic acidLacks ethyl ester groupLimited solubility
Ethyl 7-nitroquinoline-3-carboxylateSimilar structure but different substitutionAntimicrobial and anticancer properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate?

The synthesis typically involves sequential functionalization of the quinoline core. A key intermediate, ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is reduced using stannous chloride in concentrated HCl to introduce amino groups . Alternative routes include hydrogenation with Pd/C catalysts in methanol, followed by chromatographic purification to isolate the product . Critical steps include nitro group reduction, cyclopropane ring introduction, and esterification, with reaction conditions (e.g., solvent, temperature) influencing yield and purity.

Q. How is the crystal structure of this compound characterized?

X-ray diffraction (XRD) is the primary method. For analogous derivatives, crystal structures reveal planar dihydroquinoline cores with dihedral angles between the pyridone ring and substituents. For example, the pyridone ring in ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a dihedral angle of 5.77° with the benzene ring and 15.5° with the ethoxycarbonyl group . Hydrogen bonds (N–H⋯O and O–H⋯O) form supramolecular ribbons along the c-axis, critical for packing stability .

Q. What spectroscopic techniques are used to confirm its structure?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., cyclopropyl, nitro groups) and regiochemistry.
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) groups are diagnostic.
  • XRD : Resolves bond lengths, angles, and intermolecular interactions .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of derivatives?

Regioselectivity in substitutions (e.g., ethylation, nitration) depends on steric and electronic factors. For example, ethylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in DMSO with Bu4_4NI favors N-ethylation over O-ethylation due to solvent polarity and iodide’s nucleophilicity . Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution.

Q. What role do intermolecular interactions play in crystallization?

Hydrogen bonding and π-π stacking dictate crystal packing. In Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, C–H⋯O and N–H⋯O bonds create 2D networks, stabilizing the triclinic lattice (space group P1) . For analogs with nitro groups, steric hindrance from the nitro moiety can distort packing, leading to polymorphic variations .

Q. How do reaction conditions influence reduction pathways?

Reduction of the nitro group to an amine is sensitive to conditions:

  • Stannous chloride in HCl : Produces ethyl 7,8-diamino derivatives at room temperature .
  • Catalytic hydrogenation (Pd/C in ethanol) : Under reflux, this yields 7,8-diamino-1,4-dihydroquinoline-3-carboxylic acid via ester hydrolysis . Competing pathways (e.g., over-reduction or side reactions) require careful monitoring by TLC or HPLC.

Q. How can structural modifications enhance biological activity?

Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 8-position increases antibacterial potency by improving DNA gyrase binding . Comparative studies of analogs (e.g., trifluoromethyl vs. nitro substituents) reveal that nitro groups enhance oxidative stability but may reduce solubility .

Q. What challenges arise in refining crystal structures of nitro-substituted quinolines?

Nitro groups introduce disorder due to rotational flexibility, complicating refinement. For example, in ethyl 8-nitro derivatives, anisotropic displacement parameters (ADPs) for nitro oxygen atoms often require constraints in SHELXL . Twinning or pseudo-symmetry in crystals (e.g., monoclinic vs. triclinic systems) may necessitate using the CELL_NOW or TWIN commands in refinement software .

Q. Methodological Recommendations

  • Synthesis optimization : Screen solvents (DMF for polar intermediates, toluene for non-polar steps) and catalysts (Pd/C vs. Raney Ni) to balance yield and purity .
  • Crystallography : Collect high-resolution data (≤ 0.8 Å) to resolve disordered nitro groups. Use PLATON to validate hydrogen-bonding networks .
  • Data contradiction resolution : Reconcile divergent spectral or crystallographic results by repeating experiments under controlled conditions (e.g., inert atmosphere for air-sensitive intermediates) .

Properties

IUPAC Name

ethyl 8-nitro-4-oxo-3H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZKFRDLBJHFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl (2-nitroanilino)methylenemalonate (43 g) was added to refluxing diphenyl ether (600 ml). The mixture was stirred at reflux for 1.5 hours, then cooled to ambient temperature. Diethyl ether (600 ml) was added and the mixture filtered. The solid so obtained was washed with diethyl ether to give 3-ethoxycarbonyl-8-nitro-4-oxo-3,4-dihydroquinoline in 85% yield, mp 241-243° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

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